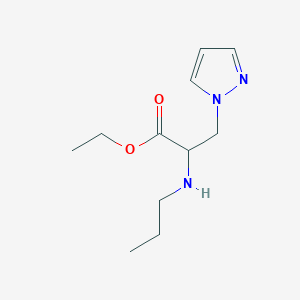

Ethyl 2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate

Beschreibung

Ethyl 2-(propylamino)-3-(1H-pyrazol-1-yl)propanoate is an ester derivative featuring a pyrazole ring and a propylamino side chain. This compound is structurally characterized by its ethyl ester group, which influences solubility and reactivity, and the 1H-pyrazol-1-yl moiety, a heterocyclic aromatic system known for its versatility in medicinal chemistry and material science.

Eigenschaften

Molekularformel |

C11H19N3O2 |

|---|---|

Molekulargewicht |

225.29 g/mol |

IUPAC-Name |

ethyl 2-(propylamino)-3-pyrazol-1-ylpropanoate |

InChI |

InChI=1S/C11H19N3O2/c1-3-6-12-10(11(15)16-4-2)9-14-8-5-7-13-14/h5,7-8,10,12H,3-4,6,9H2,1-2H3 |

InChI-Schlüssel |

QRDGEUCRXHCTAX-UHFFFAOYSA-N |

Kanonische SMILES |

CCCNC(CN1C=CC=N1)C(=O)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate typically involves the reaction of ethyl 2-bromo-3-(1h-pyrazol-1-yl)propanoate with propylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of Ethyl 2-(propylamino)-3-(1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Key Observations:

- Substituent Effects: The presence of fluorinated chains (e.g., in compounds) enhances hydrophobicity and thermal stability compared to the non-fluorinated target compound.

- Ester vs. Urea Linkages : The target compound’s ester group offers hydrolytic instability under basic conditions, whereas urea-linked analogs like MK13 exhibit greater resistance to hydrolysis due to stronger hydrogen-bonding networks .

Biologische Aktivität

Ethyl 2-(propylamino)-3-(1H-pyrazol-1-yl)propanoate is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory research. The following sections provide a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C11H19N3O2 |

| Molecular Weight | 225.29 g/mol |

| IUPAC Name | Ethyl 2-(propylamino)-3-(1H-pyrazol-1-yl)propanoate |

| InChI Key | QRDGEUCRXHCTAX-UHFFFAOYSA-N |

The biological activity of Ethyl 2-(propylamino)-3-(1H-pyrazol-1-yl)propanoate is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate biological pathways by binding to these targets, influencing various physiological processes.

Antimicrobial Activity

Research indicates that Ethyl 2-(propylamino)-3-(1H-pyrazol-1-yl)propanoate exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

- Case Study : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Experimental models using lipopolysaccharide (LPS)-induced inflammation in mice showed that treatment with Ethyl 2-(propylamino)-3-(1H-pyrazol-1-yl)propanoate resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Research Finding : In a controlled study, the administration of this compound led to a decrease in paw edema in rats, indicating its potential utility in managing inflammatory conditions .

Comparative Analysis with Similar Compounds

Ethyl 2-(propylamino)-3-(1H-pyrazol-1-yl)propanoate can be compared to other pyrazole derivatives to elucidate differences in biological activity:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| Ethyl 2-(propylamino)-3-(1H-pyrazol-1-yl)propanoate | High | Moderate |

| Ethyl 2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate | Moderate | High |

| Ethyl 2-(propylamino)-3-(1H-imidazol-1-yl)propanoate | Low | High |

Research Applications

Ethyl 2-(propylamino)-3-(1H-pyrazol-1-yl)propanoate has several applications in scientific research:

- Chemistry : It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Development : Ongoing studies are exploring its potential as an active ingredient in drug formulations targeting infections and inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.